4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-20(2,3)15-7-5-14(6-8-15)19(25)22-11-12-24-18-13-16(21)9-10-17(18)23(4)28(24,26)27/h5-10,13H,11-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGVXRUETQMLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a member of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a tert-butyl group and a 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety. The presence of these functional groups is believed to influence its biological activity significantly.
Research indicates that thiadiazole derivatives can exhibit various mechanisms of action against cancer cells:
- Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant antiproliferative effects in multiple cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis .
- Targeting Specific Pathways : Studies have demonstrated that certain thiadiazole derivatives inhibit key signaling pathways involved in cancer progression. For instance, they may affect the ERK1/2 signaling pathway, which is crucial for cell growth and differentiation .
Biological Activity Data
The following table summarizes the biological activity observed in various studies on related thiadiazole compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative A | A549 (Lung) | 1.7 | Apoptosis induction |
| Thiadiazole Derivative B | MCF7 (Breast) | 9.0 | Cell cycle arrest |
| 4-(tert-butyl)-N-(2-(6-fluoro... | Jurkat E6.1 (Leukemia) | TBD | TBD |
Case Study 1: Anticancer Activity
In a study evaluating various thiadiazole derivatives, one compound demonstrated an IC50 value of 1.7 µM against pancreatic cancer cells (PC3). This compound was noted for its ability to induce apoptosis through caspase activation pathways .
Case Study 2: Selectivity Towards Cancer Cells
Another investigation focused on the selectivity of thiadiazole derivatives towards cancerous versus normal cells. Results indicated that while these compounds effectively inhibited cancer cell proliferation, they exhibited minimal toxicity to normal fibroblast cells (MRC-5), suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the 4-(tert-butyl)benzamide motif with compound 72 and the thiazole-based analog . This group is critical for enhancing lipophilicity and modulating steric interactions.
- Unlike compound 72 (pyrazole-linked) and the thiazole-based analog, the target incorporates a benzo[c][1,2,5]thiadiazole ring system.
- The 6-fluoro substituent in the target mirrors the fluorophenyl group in N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide , suggesting a shared strategy to enhance electronic effects or metabolic stability.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
*Estimated using computational tools (e.g., ChemAxon); †pKa influenced by sulfone and fluorine; ‡Density inferred from benzo[c]thiadiazole analogs.
Key Observations :
- The target’s higher molecular weight (416.49 vs. 278.35) and sulfone group likely reduce membrane permeability compared to the thiazole-based analog .
Pharmacological Implications (Inferred)
- The benzo[c][1,2,5]thiadiazole core in the target is distinct from the benzimidazole-triazole-thiazole hybrids in , which showed activity in docking studies with acarbose . This suggests divergent therapeutic targets (e.g., kinase vs. carbohydrate-metabolizing enzymes).
- Fluorine substitution in both the target and the thiazole analog may enhance metabolic stability by blocking cytochrome P450-mediated oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
